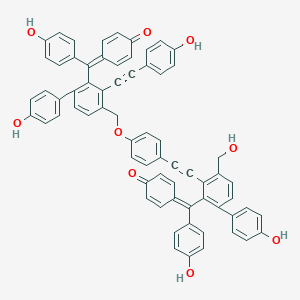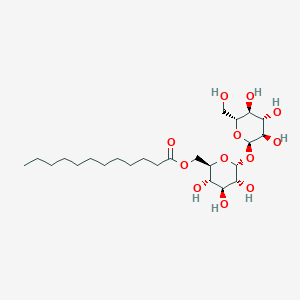
Ulevostinag (isomer 2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ulevostinag (isomer 2) is a synthetic organic compound known for its role as a stimulator of interferon genes (STING) agonist. This compound is a cyclic dinucleotide derivative and has been developed primarily for its potential immunomodulatory and anticancer activities .
準備方法
The synthesis of Ulevostinag (isomer 2) involves several steps, starting from commercially available reagents. One of the key steps in the synthesis is the formation of a keto-nucleoside intermediate from guanosine . The reactions are typically carried out under a nitrogen atmosphere in anhydrous solvents. The reaction conditions include the use of bases and solvents like tetrahydrofuran at room temperature . Industrial production methods involve scaling up these reactions to kilogram quantities while maintaining the purity and yield of the final product .
化学反応の分析
Ulevostinag (isomer 2) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ulevostinag (isomer 2) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of STING agonists and their chemical properties.
Biology: It is used to study the activation of the immune system and the production of inflammatory proteins.
Industry: It is used in the development of new drugs and therapeutic agents.
作用機序
Ulevostinag (isomer 2) exerts its effects by activating the STING pathway. This activation triggers the production of inflammatory proteins that stimulate the immune system. The molecular targets involved include the STING receptor and downstream signaling molecules .
類似化合物との比較
Ulevostinag (isomer 2) is unique among STING agonists due to its specific chemical structure and high potency. Similar compounds include:
Ulevostinag (isomer 1): Another isomer of Ulevostinag with slightly different chemical properties.
Ulevostinag (isomer 3): Another isomer with different biological activity.
Ulevostinag (isomer 4): Another isomer with unique chemical and biological properties.
These similar compounds highlight the diversity and potential of Ulevostinag derivatives in scientific research and therapeutic applications.
特性
分子式 |
C20H22F2N10O9P2S2 |
|---|---|
分子量 |
710.5 g/mol |
IUPAC名 |
2-amino-9-[(1S,6R,8R,9S,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1 |
InChIキー |
YSUIQYOGTINQIN-XZUIQIBLSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)



![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)




![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
